Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Overview
Description
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C10H14N4O3. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with an amino group, a morpholine ring, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications .
Mechanism of Action
Target of Action
Related compounds have been shown to have neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Related compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-chloropyrimidine with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrimidines, which can be further utilized in various applications .
Scientific Research Applications
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-(4-morpholinyl)-5-pyrimidinecarboxylate
- Methyl 4-amino-2-(4-morpholinyl)-6-pyrimidinecarboxylate
- Methyl 4-amino-2-(4-morpholinyl)-3-pyrimidinecarboxylate
Uniqueness
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-amino-2-morpholin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-16-9(15)7-6-12-10(13-8(7)11)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXCWSECWYWDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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